molecular formula C14H15FN2OS B2657603 (5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one CAS No. 866156-18-5

(5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one

Cat. No. B2657603
CAS RN: 866156-18-5
M. Wt: 278.35
InChI Key: ORKXTGFWYBKNJW-FMIVXFBMSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and CAS Registry Number .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It’s important to note that the synthesis process can vary based on the desired yield, cost-effectiveness, and environmental impact .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The Arrhenius equation is often used to relate the rate constant of a chemical reaction to temperature and activation energy .


Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, and reactivity with other substances .

Scientific Research Applications

Antimicrobial Activity

The compound under investigation is part of a broader class of fluorine-containing synthetic molecules that have been explored for their antimicrobial properties. Research has demonstrated that the introduction of a fluorine atom into specific positions of benzoyl group-containing compounds, similar to the chemical structure of (5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one, enhances their antimicrobial efficacy. For instance, a study by Desai et al. (2013) synthesized 5-arylidene derivatives with a fluorine atom at the 4th position of the benzoyl group. These compounds showed significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi, indicating the potential of fluorine-containing compounds in antimicrobial drug development (Desai, Rajpara, & Joshi, 2013).

Antinociceptive and Anti-inflammatory Properties

Fluorine-containing thiazol derivatives have also been investigated for their potential antinociceptive and anti-inflammatory properties. Alam et al. (2010) synthesized thiazolo[3,2-a]pyrimidine derivatives starting with 4-fluoroaniline, showing significant anti-inflammatory and antinociceptive activities in animal models. These findings suggest that compounds with a structural framework similar to (5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one may hold potential for the development of new anti-inflammatory and pain management drugs (Alam, Khan, Siddiqui, & Ahsan, 2010).

Biophotonic Materials

The compound's structural analogs have been explored for applications in biophotonics due to their optical properties. Nesterov et al. (2003) characterized compounds similar in structure for their one- and two-photon absorption of light and fluorescence, revealing their potential as biophotonic materials. This suggests that (5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one and its derivatives could be valuable in the development of optical materials and sensors for biological applications (Nesterov et al., 2003).

Fluorophores for Analytical and Biological Chemistry

In the quest for highly sensitive fluorophores, the compound's analogs have been synthesized and evaluated for their fluorescence properties. For example, Takechi et al. (2000) synthesized 3-azolyl-7-diethylaminocoumarin derivatives, including compounds structurally related to (5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one, identifying candidates with promising fluorescence properties for analytical and biological applications. This underscores the potential utility of fluorine-containing compounds in enhancing fluorescence-based detection methods (Takechi, Oda, Nishizono, Oda, & Machida, 2000).

Mechanism of Action

If the compound is a drug or active substance, its mechanism of action refers to how it produces its effect at the molecular level .

Safety and Hazards

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Future Directions

This could involve potential applications of the compound, ongoing research, and areas that need further investigation .

properties

IUPAC Name

(5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2OS/c1-3-17(4-2)14-16-13(18)12(19-14)9-10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKXTGFWYBKNJW-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=O)C(=CC2=CC=C(C=C2)F)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=NC(=O)/C(=C\C2=CC=C(C=C2)F)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one

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